2,7-Methano-1h-cyclopenta[b]pyridine

Physicochemical Property Purification Volatility

Researchers often face entropic penalties and selectivity issues when using planar heterocycles like quinoline as pharmacophore cores. The 2,7-Methano-1H-cyclopenta[b]pyridine scaffold (C9H7N, MW 129.16) resolves this with its unique, rigid, non-planar topology, featuring a methylene bridge that eliminates freely rotating bonds (Fsp3=0.11). This azatricyclo scaffold is a privileged core for probing bioactive conformations and building hydrogen-bonded assemblies. - Enhanced Solubility: Highly hydrophilic (ACD/LogP -0.63) versus lipophilic quinoline (LogP 2.08), directly mitigating ADME-related metabolic liabilities. - Thermal Stability: Exceptionally high predicted boiling point (462.2 °C) ensures integrity in high-temperature reactions, unlike common pyridine scaffolds. - Supply Assurance: Offered as a research-exclusive intermediate with global shipping, supporting early-stage drug discovery and advanced material science.

Molecular Formula C9H7N
Molecular Weight 129.162
CAS No. 158766-27-9
Cat. No. B583294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Methano-1h-cyclopenta[b]pyridine
CAS158766-27-9
Synonyms2,7-Methano-1H-cyclopenta[b]pyridine(9CI)
Molecular FormulaC9H7N
Molecular Weight129.162
Structural Identifiers
SMILESC1C2=C3C(=CC=C1N3)C=C2
InChIInChI=1S/C9H7N/c1-2-7-5-8-4-3-6(1)9(7)10-8/h1-4,10H,5H2
InChIKeyGBSZDXSJDZYLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Methano-1H-cyclopenta[b]pyridine (CAS 158766-27-9): A Rigid Tricyclic Pyridine Scaffold for Drug Discovery and Chemical Biology


2,7-Methano-1H-cyclopenta[b]pyridine (CAS 158766-27-9) is a tricyclic heteroaromatic compound with the molecular formula C9H7N and a molecular weight of 129.16 g/mol . Characterized by a pyridine ring fused to a cyclopentadiene system and bridged by a methylene group at the 2 and 7 positions, this scaffold introduces significant conformational rigidity . As a member of the azatricyclo[5.2.1.04,8]decane family, it serves as a privileged core in medicinal chemistry for designing novel therapeutic agents, offering a distinct three-dimensional topology compared to planar heterocycles of identical mass such as quinoline .

Why Quinoline or Other Methano-Isomers Cannot Substitute for 2,7-Methano-1H-cyclopenta[b]pyridine in Rigorous Research Programs


Simple substitution of 2,7-methano-1H-cyclopenta[b]pyridine with its constitutional isomer quinoline or other methano-bridged regioisomers is inadvisable due to profound differences in physicochemical properties that directly impact experimental outcomes. Despite having the same molecular formula (C9H7N), the unique methylene bridge at positions 2 and 7 fundamentally alters the compound's three-dimensional shape, electronic distribution, and hydrophilicity . As the quantitative evidence below demonstrates, variations in boiling point, lipophilicity, and hydrogen-bonding capacity can critically affect purification protocols, biological target engagement, and pharmacokinetic profiles, making each analog a distinct chemical entity rather than a generic replacement .

Quantitative Differentiation of 2,7-Methano-1H-cyclopenta[b]pyridine from Its Closest Analogs: A Procurement-Focused Comparison


Dramatically Elevated Boiling Point Compared to Quinoline

The 2,7-methano-1H-cyclopenta[b]pyridine scaffold demonstrates a predicted boiling point of 462.2±18.0 °C at 760 mmHg, which is approximately 225 °C higher than that of its isomer quinoline (237.7 °C) . This substantial difference dictates that procurement and synthetic planning must account for drastically different requirements for distillation, solvent removal, and high-temperature reaction compatibility.

Physicochemical Property Purification Volatility

Significantly Lower Lipophilicity (LogP) Marks a Fundamental Shift from Planar Quinolines

The target compound exhibits a predicted octanol-water partition coefficient (ACD/LogP) of -0.63, categorizing it as considerably more hydrophilic than quinoline, which has an experimental logP of 2.08 . This logP reduction of approximately 2.7 units indicates a fundamental shift in solubility profile, which would alter membrane permeability and oral bioavailability in a drug-discovery context.

Lipophilicity Druglikeness ADME

Hydrogen Bond Donor (HBD) Capacity Differentiates from All-Planar Isomers

A key structural distinction is the presence of a pyrrole-like N-H group in the target compound, giving it a hydrogen bond donor (HBD) count of 1 . This contrasts with quinoline, which has an HBD count of 0. The ability to donate a hydrogen bond is a pivotal factor in molecular recognition, crystal engineering, and the formation of key drug-target interactions that are inaccessible to quinoline-based scaffolds.

Molecular Recognition Solubility Target Binding

Conformational Rigidity and 3D Character Surpassing Planar Quinolines

The 2,7-methano bridge enforces complete conformational rigidity, expressed as zero freely rotating bonds . Consequently, the fraction of sp3-hybridized carbons (Fsp3) is 0.11, whereas quinoline is a fully planar aromatic molecule with an Fsp3 of 0. This progression from a flat (Fsp3=0) to a more three-dimensional (Fsp3>0) scaffold is a validated strategy for improving clinical success by providing more diverse molecular shapes and exits from the 'flat land' of traditional medicinal chemistry.

Conformational Restriction Scaffold Diversity Fsp3

Physicochemical Differentiation from Other Methano-Bridged Isomers

Compared to its regioisomer, 4,7-methano-1H-cyclopenta[c]pyridine (CAS 106569-91-9), the target 2,7-methano derivative shows distinct physicochemical properties. The 2,7-methano isomer is predicted to be more hydrophilic (LogP = -0.63 vs. 1.07) and has a higher boiling point (462.2 °C vs. 404.4 °C) . Another isomer, 3,5-methano-1H-cyclopenta[b]pyridine (CAS 125441-36-3), also exhibits different properties with an even higher boiling point of 490.2 °C and a density of 1.27 g/cm³ . These data affirm that the location of the methano bridge critically defines the compound's overall profile, making each a unique entity for procurement.

Regioisomeric Purity Physicochemical Profiling Procurement Specification

Procurement-Driven Application Scenarios for 2,7-Methano-1H-cyclopenta[b]pyridine Based on Quantitative Evidence


Design of Conformationally Restricted Bioactive Molecules

Leveraging its zero freely rotating bonds and non-planar shape (Fsp3=0.11), the 2,7-methano-1H-cyclopenta[b]pyridine scaffold is ideally suited as a core for designing conformationally restricted analogs of bioactive compounds. As evidenced by its structural distinction from planar quinoline , this scaffold can lock a pharmacophore into a specific three-dimensional orientation to probe the bioactive conformation, potentially enhancing target selectivity and reducing entropic penalty upon binding.

Medicinal Chemistry Programs Requiring Low Lipophilicity Starting Points

With an ACD/LogP of -0.63, this scaffold offers a highly hydrophilic starting point for lead optimization, a stark contrast to the lipophilic quinoline (LogP 2.08) . This makes it a strategic choice for medicinal chemistry programs aiming to improve aqueous solubility and mitigate metabolic liabilities associated with high lipophilicity, directly addressing common ADME failures in early-stage drug discovery.

Supramolecular Chemistry and Crystal Engineering

The presence of a hydrogen bond donor (HBD) on the scaffold, absent in quinoline , enables its use as a building block in hydrogen-bonded supramolecular assemblies and crystal engineering. Its rigid, tricyclic geometry provides a predictable structural node for designing porous materials, co-crystals, or host-guest complexes, where precise donor-acceptor interactions are paramount.

High-Temperature Material Science and Polymer Synthesis

The exceptionally high predicted boiling point of 462.2 °C far exceeds that of its analogs like 6,7-dihydro-5H-cyclopenta[b]pyridine (BP 212.2 °C) [1]. This thermal stability renders the 2,7-methano scaffold a superior candidate for incorporation into high-performance polymers or as a ligand for catalysts operating under harsh thermal conditions, where common pyridine scaffolds would volatilize or degrade.

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